Litronesib

描述

Litronesib is a small molecule drug that was initially developed by Kyowa Kirin Co., Ltd. It is known for its role as an inhibitor of kinesin-like protein 1 (KIF11), which is crucial for cell division. The compound has been investigated for its potential therapeutic applications in treating various types of cancer, including solid tumors, ovarian cancer, gastric cancer, prostate cancer, and acute leukemia .

准备方法

利特罗尼西布的合成涉及多个步骤,包括形成关键中间体及其在特定条件下的后续反应。合成路线通常涉及使用有机溶剂和试剂来实现所需的化学转化。利特罗尼西布的工业生产方法旨在优化产率和纯度,同时确保安全性和成本效益。 合成路线和反应条件的具体细节通常是专有的,可能不会公开披露 .

化学反应分析

利特罗尼西布经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂,它们促进所需的转化。从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化反应可能会产生氧化衍生物,而还原反应可能会产生化合物的还原形式 .

科学研究应用

Litronesib is a small molecule inhibitor of Eg5 (also known as KIF11), a mitotic motor kinesin protein essential for bipolar spindle formation during cell division . It functions as an ATP-uncompetitive, allosteric inhibitor, selectively disrupting Eg5 activity, which leads to mitotic disruption, apoptosis, and cell death in actively dividing tumor cells .

Targets and Pharmacology

this compound's primary target is KIF11 (kinesin family member 11), also known as Eg5, in humans . It inhibits Eg5, disrupting mitosis and causing apoptosis in tumor cells . Histone-H3 phosphorylation in tumor and proliferating skin cells serves as a pharmacodynamic biomarker for its anticancer activity in vivo .

Clinical Trials and Research

This compound has been investigated in Phase 1 clinical trials for treating advanced solid tumors . Clinical trials have explored various administration schedules, including Days 1, 2, 3; Days 1, 5, 9; Days 1, 8; Days 1, 5; or Days 1, 4, with or without pegfilgrastim, within a 21-day cycle .

Efficacy and Safety

- Phase 1 Studies Two Phase 1 dose-escalation studies assessed this compound in patients with advanced malignancies . Neutropenia was identified as the primary dose-limiting toxicity . The use of prophylactic pegfilgrastim mitigated neutropenia, enabling higher doses of this compound, but it also increased the occurrence of mucositis and stomatitis .

- Observed Responses Across the trials, a small percentage of patients achieved partial responses . Specifically, 2% of response-evaluable patients experienced partial responses, while 20% maintained stable disease for six or more cycles .

- Pharmacokinetics Studies showed dose-dependent increases in this compound plasma exposure with minor accumulation between cycles, alongside exposure-dependent increases in phosphohistone H3 (pHH3) expression in tumor and skin biopsies .

- Japanese Patients A Phase 1 study in Japanese patients with advanced solid tumors established a recommended dose of 5 mg/m²/day with granulocyte colony-stimulating factor (G-CSF) support . The most frequent adverse events were neutropenia and leukopenia .

Synonyms

This compound is also known as LY2523355, KF 89617, and KF-89617 .

Molecular Information

作用机制

利特罗尼西布通过抑制动力蛋白样蛋白 1 的活性发挥作用,动力蛋白样蛋白 1 是一种马达蛋白,对细胞分裂过程中有丝分裂纺锤体的形成至关重要。通过与动力蛋白样蛋白 1 结合,利特罗尼西布阻止染色体正确分离,导致细胞周期停滞和凋亡。 此过程中涉及的分子靶点和途径包括纺锤体检查点蛋白的激活和有丝分裂阻滞的诱导 .

相似化合物的比较

利特罗尼西布在特异性抑制动力蛋白样蛋白 1 方面是独特的,这使其区别于靶向参与细胞分裂的其他蛋白的其他化合物。类似的化合物包括其他动力蛋白纺锤体蛋白抑制剂,如异纺锤体蛋白和菲拉尼西布,它们也靶向有丝分裂纺锤体,但可能具有不同的作用机制和治疗特征。 利特罗尼西布的独特之处在于它选择性抑制动力蛋白样蛋白 1 以及它克服对传统抗有丝分裂剂耐药的潜力 .

生物活性

Litronesib, also known as LY2523355, is a small-molecule inhibitor targeting Kinesin Eg5 (KIF11), a motor protein essential for mitotic spindle formation during cell division. Its mechanism of action involves disrupting the function of KIF11, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Initially developed for various malignancies, this compound has been evaluated in clinical trials for its efficacy and safety profile.

This compound specifically inhibits the KIF11 protein, which plays a crucial role in mitosis. By blocking KIF11, this compound disrupts mitotic spindle assembly, resulting in failed cell division and subsequent apoptosis of cancer cells. This mechanism positions this compound as a potential therapeutic agent against several types of cancer.

Pharmacokinetics

Pharmacokinetic Profile:

- Absorption: Following intravenous administration, this compound shows rapid distribution.

- Metabolism: Primarily metabolized in the liver.

- Elimination Half-life: Approximately 4-6 hours.

- Excretion: Mainly through urine.

Efficacy in Clinical Trials

This compound has been investigated in multiple Phase 1 and Phase 2 clinical trials across various cancers, including metastatic breast cancer, colorectal cancer, and non-small cell lung cancer.

Table 1: Summary of Clinical Trials Involving this compound

| Cancer Type | Trial Phase | Indication | Status | Date Initiated |

|---|---|---|---|---|

| Metastatic Breast Cancer | Phase 2 | Monotherapy and combination therapy | Discontinued | Aug 1, 2011 |

| Colorectal Cancer | Phase 2 | Combination with chemotherapy | Discontinued | Apr 1, 2011 |

| Non-Small Cell Lung Cancer | Phase 2 | Combination with other agents | Discontinued | Apr 1, 2011 |

| Ovarian Cancer | Phase 2 | Combination with pegfilgrastim | Discontinued | Apr 1, 2011 |

Case Studies

Several case studies have highlighted the biological activity and clinical outcomes associated with this compound treatment. For instance:

-

Case Study in Ovarian Cancer:

- A patient with recurrent ovarian cancer showed a partial response to this compound combined with pegfilgrastim after failing multiple lines of therapy. The treatment was well-tolerated, with manageable side effects.

-

Case Study in Non-Small Cell Lung Cancer:

- In a cohort of patients treated with this compound as part of a combination regimen, significant tumor reduction was observed in a subset of patients who exhibited high levels of KIF11 expression.

Resistance Mechanisms

Research has indicated that resistance to this compound may arise through various mechanisms, including upregulation of alternative mitotic pathways or alterations in drug efflux mechanisms. Notably, studies have shown that cells resistant to other chemotherapeutics can still exhibit sensitivity to this compound under certain conditions.

Research Findings

Recent studies have provided insights into the molecular effects of this compound on cancer cells:

- Inhibition of Cell Proliferation: this compound treatment resulted in significant inhibition of proliferation in various cancer cell lines.

- Apoptotic Induction: Increased levels of cleaved caspase-3 and PARP were observed post-treatment, indicating activation of apoptotic pathways.

- Synergistic Effects: Combination studies revealed enhanced efficacy when this compound was used alongside Bcl-2 inhibitors, suggesting potential for combination therapies.

Table 2: Summary of Research Findings on this compound

| Study Focus | Key Findings |

|---|---|

| Cell Proliferation | Significant inhibition across multiple cancer lines |

| Apoptosis | Increased apoptotic markers (caspase-3, PARP) |

| Combination Therapy | Synergistic effects with Bcl-2 inhibitors |

常见问题

Basic Research Questions

Q. What are the common degradation pathways of Litronesib under experimental conditions, and how can they be systematically identified?

- Methodological Answer : Degradation pathways can be identified using forced degradation studies under stress conditions (e.g., heat, light, acidic/alkaline hydrolysis). Analytical techniques such as HPLC coupled with high-resolution mass spectrometry (HRMS) are critical for characterizing impurities. For example, nitrosated impurities in this compound were identified by comparing UV absorption profiles (retention of the 1,3,4-thiadiazoline chromophore) and HRMS data to confirm molecular formulas (e.g., +NO –1H modifications). Directed synthesis of suspected impurities and chromatographic comparison with stressed samples validates findings .

Q. How should researchers design stability studies to evaluate this compound’s susceptibility to solvent-mediated degradation?

- Methodological Answer : Stability studies should isolate variables such as solvent composition (e.g., acetonitrile content), pH, and oxygen exposure. For instance, highlights that this compound’s nitrosation requires ammonia (from ammonium buffers) and acetonitrile under oxidative conditions. Experimental designs should include control groups without these components and use Griess assays to detect nitrosating agents (NOx) in the mobile phase .

Q. What analytical techniques are recommended for quantifying this compound and its impurities in preclinical formulations?

- Methodological Answer : Reverse-phase HPLC with photodiode array (PDA) detection is standard for quantifying this compound. For impurities, employ LC-MS/MS to resolve structural isomers (e.g., nitrosated derivatives). Method validation should include specificity, linearity, and limit of detection (LOD) studies, referencing pharmacopeial guidelines (e.g., ICH Q2(R1)). demonstrates the utility of spectral matching and spiked samples to confirm impurity identities .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s degradation mechanisms across different experimental setups?

- Methodological Answer : Contradictions often arise from variations in solvent systems, temperature, or catalyst presence. To reconcile results:

Replicate experiments under standardized conditions (e.g., fixed acetonitrile/ammonia ratios).

Use kinetic modeling to assess reaction pathways (e.g., Arrhenius plots for temperature-dependent degradation).

Cross-validate findings with quantum mechanical calculations (e.g., DFT for reaction feasibility). emphasizes the role of systematic variable isolation and synthetic validation .

Q. What strategies are effective for elucidating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in heterogeneous biological matrices?

- Methodological Answer :

Use microdialysis or liquid biopsy techniques to monitor free this compound concentrations in target tissues.

Apply population PK modeling to account for inter-subject variability.

Integrate metabolomics data to identify active metabolites influencing PD outcomes. Preclinical studies should prioritize crossover designs to control for biological variability .

Q. How can researchers address discrepancies in impurity profiles between accelerated stability studies and real-time degradation data?

- Methodological Answer : Accelerated studies may introduce non-physiological degradation pathways. To mitigate:

Compare impurity profiles using principal component analysis (PCA) to identify outliers.

Validate accelerated conditions with Arrhenius extrapolation, ensuring linearity in degradation rates.

Use stability-indicating methods (e.g., LC-MS) with orthogonal separation mechanisms to resolve co-eluting impurities. highlights the importance of environmental factor control (e.g., oxygen levels) .

Q. Methodological and Theoretical Considerations

Q. How should researchers formulate hypotheses about this compound’s mechanism of action when preclinical data is inconclusive?

- Methodological Answer :

Conduct target deconvolution using chemical proteomics (e.g., affinity chromatography with this compound-functionalized resins).

Apply CRISPR-Cas9 screens to identify gene knockouts that modulate this compound’s efficacy.

Validate hypotheses with isogenic cell lines or transgenic animal models. recommends the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What experimental frameworks are suitable for assessing this compound’s off-target effects in high-throughput screening (HTS) assays?

- Methodological Answer :

Use panel-based assays (e.g., kinase profiling, cytochrome P450 inhibition).

Employ transcriptomics (e.g., RNA-seq) to identify differentially expressed genes post-treatment.

Apply machine learning models trained on known off-target databases to predict liabilities. emphasizes systematic categorization of data into conceptual buckets (e.g., toxicity, efficacy) .

Q. Data Analysis and Interpretation

Q. How can researchers statistically analyze this compound’s dose-response data when non-linear relationships are observed?

- Methodological Answer :

Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.

Assess goodness-of-fit with metrics like Akaike Information Criterion (AIC).

Use bootstrap resampling to estimate confidence intervals for EC50 values. underscores the need for transparent reporting of uncertainties (e.g., instrument error) .

Q. What methodologies are recommended for meta-analysis of conflicting preclinical efficacy studies on this compound?

- Methodological Answer :

Perform systematic literature reviews adhering to PRISMA guidelines.

Apply random-effects models to account for inter-study heterogeneity.

Conduct sensitivity analyses to identify outlier studies. advises comparing results with prior work while highlighting methodological disparities (e.g., dosing regimens) .

Q. Ethical and Reproducibility Standards

Q. How can researchers ensure reproducibility in this compound studies when reporting synthetic protocols?

- Methodological Answer :

Provide detailed synthetic procedures in Supporting Information, including reaction monitoring (TLC/HPLC) and purification methods (e.g., column chromatography gradients).

Report batch-specific characterization data (e.g., NMR, HRMS) for all intermediates. mandates rigorous documentation to enable replication .

Q. What ethical considerations apply when designing animal studies to evaluate this compound’s toxicity?

- Methodological Answer :

Follow ARRIVE 2.0 guidelines for experimental design and reporting.

Use the minimal sample size required for statistical power, calculated via a priori power analysis.

属性

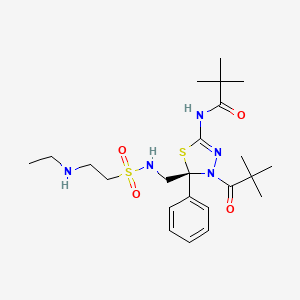

IUPAC Name |

N-[(5R)-4-(2,2-dimethylpropanoyl)-5-[[2-(ethylamino)ethylsulfonylamino]methyl]-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N5O4S2/c1-8-24-14-15-34(31,32)25-16-23(17-12-10-9-11-13-17)28(19(30)22(5,6)7)27-20(33-23)26-18(29)21(2,3)4/h9-13,24-25H,8,14-16H2,1-7H3,(H,26,27,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAFBXLHPINSIK-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCS(=O)(=O)NC[C@@]1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910634-41-2 | |

| Record name | Litronesib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910634412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Litronesib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LITRONESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6611F8KYCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。